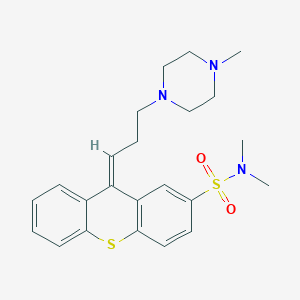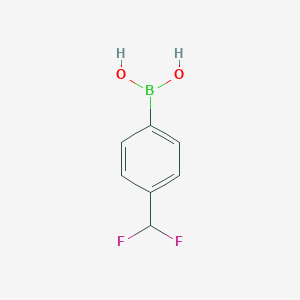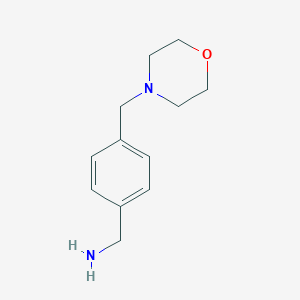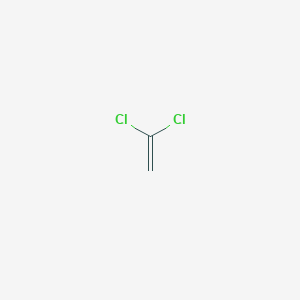
Thiothixene
描述
硫代硫氮平是一种典型的抗精神病药物,属于硫代氮杂蒽类。它主要用于治疗精神分裂症和其他精神病。 硫代硫氮平最初由辉瑞公司在 1967 年合成并上市,因其在控制急性精神分裂症和慢性精神分裂症方面的疗效而闻名 .
作用机制
硫代硫氮平通过作为各种突触后受体的拮抗剂而发挥作用:
多巴胺能受体: 阻断 D1、D2、D3 和 D4 受体,这有助于控制精神分裂症的阳性和阴性症状。
5-羟色胺能受体: 作用于 5-HT1 和 5-HT2 受体,提供抗焦虑、抗抑郁和抗攻击作用。
组胺能受体: 阻断 H1 受体,导致镇静和止吐作用。
α-肾上腺素能受体: 抑制 α1 和 α2 受体,这会导致血压降低和反射性心动过速。
6. 与相似化合物的比较
硫代硫氮平在化学上与硫代氮杂蒽类中的其他典型神经阻断剂有关,例如:
- 氯丙硫氮平
- 氯氮平
- 氟氮平
- 左旋氯氮平
它也与吩噻嗪衍生物具有结构相似性,如:
- 硫代丙嗪
- 哌替嗪
独特性: 硫代硫氮平因其特殊的侧链及其能够作用于多种受体类型而具有独特性,提供了广泛的抗精神病作用。 其在治疗急性精神分裂症和慢性精神分裂症方面的疗效,以及其额外的抗焦虑和抗抑郁特性,使其与其他类似化合物区别开来 .
生化分析
Biochemical Properties
Thiothixene acts as an antagonist on different post-synaptic receptors. It interacts with dopaminergic-receptors (subtypes D1, D2, D3, and D4), serotonergic-receptors (5-HT1 and 5-HT2), histaminergic-receptors (H1-receptors), alpha1/alpha2-receptors, and muscarinic (cholinergic) M1/M2-receptors .
Cellular Effects
This compound influences cell function by acting as an antagonist on various receptors. This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its antagonistic action on various receptors. It can inhibit or activate enzymes, alter gene expression, and interact with biomolecules through binding interactions .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies with rats and dogs employing %-labeled drug have shown that it is well absorbed orally, rapidly distributed, and metabolized to a variety of related compounds .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized to a variety of related compounds
Transport and Distribution
This compound is well absorbed orally and rapidly distributed
准备方法
合成路线和反应条件: 硫代硫氮平通过多种方法合成,所有方法都涉及构建具有 (4-甲基哌嗪-1-基)丙叉侧链的硫代氮杂蒽核心。 一种常见的方法是使硫代氮杂蒽酮衍生物与适当的试剂反应以形成所需的侧链 .
工业生产方法: 在工业环境中,硫代硫氮平是通过在受控条件下使硫代氮杂蒽酮与 N,N-二甲基-3-(4-甲基哌嗪-1-基)丙胺反应制备的。 该反应通常在合适溶剂和催化剂的存在下进行,以确保高产率和纯度 .
化学反应分析
反应类型: 硫代硫氮平会发生多种化学反应,包括:
氧化: 硫代硫氮平可以被氧化形成亚砜和砜。
还原: 还原反应可以将硫代硫氮平转化为相应的硫代氮杂蒽衍生物。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 采用氢化铝锂和硼氢化钠等还原剂。
主要产物:
氧化: 亚砜和砜。
还原: 硫代氮杂蒽衍生物。
取代: 各种取代的硫代硫氮平衍生物.
科学研究应用
硫代硫氮平在科学研究中具有广泛的应用:
化学: 用作研究硫代氮杂蒽衍生物行为的模型化合物。
生物学: 研究其对神经递质系统和受体结合的影响。
相似化合物的比较
Thiothixene is chemically related to other typical neuroleptic agents in the thioxanthene class, such as:
- Chlorprothixene
- Clopenthixol
- Flupenthixol
- Zuclopenthixol
It also shares structural similarities with phenothiazine derivatives like:
- Thioproperazine
- Pipotiazine
Uniqueness: this compound is unique due to its specific side chain and its ability to act on multiple receptor types, providing a broad spectrum of antipsychotic effects. Its efficacy in treating both acute and chronic schizophrenia, along with its additional anxiolytic and antidepressive properties, sets it apart from other similar compounds .
属性
IUPAC Name |
(9Z)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2S2/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26/h4-5,7-11,17H,6,12-16H2,1-3H3/b19-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBKORZTTCHDGY-UWVJOHFNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2091542 | |
| Record name | (Z)-Thiothixene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2091542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Thiothixene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015560 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>66.5 [ug/mL] (The mean of the results at pH 7.4), Pratically insoluble in water (cis-, trans- mixture), Very soluble in chloroform; slightly soluble in methanol, acetone (cis-, trans- mixture), Slightly soluble in carbon tetrachloride, 1.39e-02 g/L | |
| Record name | SID11532885 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Thiothixene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Thiothixene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015560 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Thiothixene acts as an antagonist (blocking agent) on different postsysnaptic receptors -on dopaminergic-receptors (subtypes D1, D2, D3 and D4 - different antipsychotic properties on productive and unproductive symptoms), on serotonergic-receptors (5-HT1 and 5-HT2, with anxiolytic, antidepressive and antiaggressive properties as well as an attenuation of extrapypramidal side-effects, but also leading to weight gain, fall in blood pressure, sedation and ejaculation difficulties), on histaminergic-receptors (H1-receptors, sedation, antiemesis, vertigo, fall in blood pressure and weight gain), alpha1/alpha2-receptors (antisympathomimetic properties, lowering of blood pressure, reflex tachycardia, vertigo, sedation, hypersalivation and incontinence as well as sexual dysfunction, but may also attenuate pseudoparkinsonism - controversial) and finally on muscarinic (cholinergic) M1/M2-receptors (causing anticholinergic symptoms like dry mouth, blurred vision, obstipation, difficulty/inability to urinate, sinus tachycardia, ECG-changes and loss of memory, but the anticholinergic action may attenuate extrapyramidal side-effects). | |
| Record name | Thiothixene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01623 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Color/Form |
White to tan crystals cis-, trans- mixture), White to tan crystalline powder | |
CAS No. |
3313-26-6, 49746-04-5, 5591-45-7 | |
| Record name | (9Z)-N,N-Dimethyl-9-[3-(4-methyl-1-piperazinyl)propylidene]-9H-thioxanthene-2-sulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3313-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiothixene [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003313266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiothixene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01623 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (Z)-Thiothixene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2091542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-Thiothixene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOTHIXENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7318FJ13YJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Thiothixene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Thiothixene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015560 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
114-118 °C (cis-, trans- mixture), Crystals. MP: 147.5-149 °C. UV max (methanol): 228, 260, 310 nm (log epsilon 4.6, 4.3, 3.9) /cis-Thiothixene/, MP: 123-124.5 °C. UV max (methanol): 229, 252, 301 nm (log epsilon 4.5, 4.2, 3.9) /trans-Thiothixene/, MP: 158-160.5 °C /Thiothixene dimaleate/, MP: 229 °C /Thiothixene dioxalate/ | |
| Record name | Thiothixene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for Thiothixene?
A1: this compound exerts its antipsychotic effects primarily through antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. [, , , ] This action helps alleviate positive symptoms of schizophrenia, such as hallucinations and delusions.
Q2: How does this compound compare to Haloperidol in terms of efficacy and side effects?
A2: Several studies have compared this compound with Haloperidol, another typical antipsychotic. While both drugs demonstrate comparable efficacy in treating positive symptoms of schizophrenia, [, ] this compound may be associated with a higher incidence of akathisia, a movement disorder characterized by restlessness. [] One study found that haloperidol was superior to this compound in improving thought disturbance, hostility-suspiciousness, and overall symptomatology. [, ]
Q3: Is this compound effective in treating negative symptoms of schizophrenia?
A3: Evidence regarding this compound's efficacy in treating negative symptoms, such as apathy and social withdrawal, is mixed. While some studies suggest a positive effect, more research is needed to confirm its effectiveness in this domain. [] One study found that estrogen combined with this compound was effective in reducing positive and negative symptoms. []
Q4: What are the known metabolic pathways of this compound?
A6: Studies using sulfur-35 labeled this compound in rats and dogs reveal that it undergoes extensive metabolism, primarily involving hepatic biotransformation. [] The resulting metabolites are mainly excreted in the bile. [] Interestingly, unlike other tissues, the brain primarily contains unchanged this compound. []
Q5: What is the impact of smoking on this compound clearance?
A7: Research suggests that tobacco smoking can significantly increase the hepatic clearance of this compound. [] This implies that smokers might require dosage adjustments to achieve therapeutic plasma concentrations compared to non-smokers. []
Q6: What is the clinical significance of this compound plasma levels?
A9: Monitoring this compound plasma levels can be clinically relevant in optimizing therapy. Research has shown a significant curvilinear correlation between plasma levels and clinical response in schizophrenic patients. [] The optimal therapeutic range for this compound appears to be between 2.0 to 15.0 ng/mL. []
Q7: Can single-dose serum levels of this compound predict clinical response?
A10: Studies have indicated a correlation between initial single-dose serum levels of this compound and clinical improvement as measured by the Brief Psychiatric Rating Scale. [, ] This suggests that early serum level monitoring might help predict therapeutic response and guide dosage adjustments. [, ]
Q8: What analytical methods are commonly employed for this compound quantification?
A8: Various analytical techniques have been used to quantify this compound in biological samples, including:
- High-performance liquid chromatography (HPLC): HPLC, often coupled with UV detection, is a widely used method for separating and quantifying this compound isomers (cis and trans) in plasma. [, ]
- Gas chromatography (GC): GC, typically with nitrogen detection, has been employed to measure this compound concentrations in plasma, especially in pharmacokinetic studies. []
- Fluorescence spectrophotometry: This method utilizes the fluorescent properties of this compound for detection and quantification in biological samples. []
- High-performance thin-layer chromatography (HPTLC): HPTLC coupled with fluorometric detection offers a specific and sensitive approach for quantifying this compound in plasma. [, ]
- Flow-injection chemiluminescence: This method utilizes the chemiluminescent reaction of this compound with [Ru(dipy)32+] and Ce(IV) in a sulfuric acid medium for sensitive quantification in pharmaceutical formulations and biological fluids. []
Q9: How do the hemodynamic effects of this compound compare to those of Chlorpromazine?
A13: A study comparing the hemodynamic effects of this compound and Chlorpromazine in schizophrenic patients at rest and during exercise found that this compound had moderate effects on hemodynamic variables. [] In contrast, Chlorpromazine, especially at higher doses, was associated with increased heart rate and potentially reduced stroke volume during exercise. []
Q10: Does this compound affect glucose metabolic rates in patients with schizophrenia?
A14: Positron emission tomography (PET) scans revealed that this compound decreased glucose metabolic rates in the basal ganglia, particularly on the right side, in patients with schizophrenia. [] This effect was in contrast to Clozapine, which increased metabolic rates in the same region. [] Interestingly, baseline metabolic rates in the right inferior caudate were found to predict clinical response to this compound and Clozapine. []
Q11: What is the potential for this compound to cause tardive dyskinesia?
A15: Tardive dyskinesia is a serious movement disorder that can occur with long-term use of antipsychotics, including this compound. Studies have shown a positive correlation between higher steady-state serum levels of this compound and the severity of tardive dyskinesia. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















